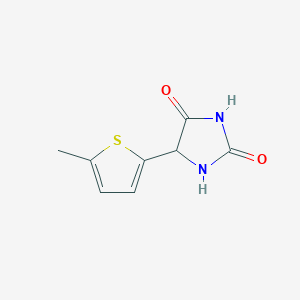

5-(5-Methylthiophen-2-yl)imidazolidine-2,4-dione

Beschreibung

5-(5-Methylthiophen-2-yl)imidazolidine-2,4-dione is a hydantoin derivative characterized by an imidazolidine-2,4-dione core substituted at the 5-position with a 5-methylthiophen-2-yl group. This compound belongs to a broader class of 5-arylidene/alkylidene hydantoins and thiazolidinediones, which are of interest due to their diverse biological activities, including anticancer, antimicrobial, and UV-filter properties .

Eigenschaften

Molekularformel |

C8H8N2O2S |

|---|---|

Molekulargewicht |

196.23 g/mol |

IUPAC-Name |

5-(5-methylthiophen-2-yl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C8H8N2O2S/c1-4-2-3-5(13-4)6-7(11)10-8(12)9-6/h2-3,6H,1H3,(H2,9,10,11,12) |

InChI-Schlüssel |

YPOUMSQSWCYMRQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(S1)C2C(=O)NC(=O)N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylthiophen-2-yl)imidazolidine-2,4-dione typically involves the reaction of 5-methylthiophene-2-carboxylic acid with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidine-2,4-dione ring. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and maintaining the pH at an acidic level to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 5-(5-Methylthiophen-2-yl)imidazolidine-2,4-dione can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and solvents can also enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiophene moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:

-

Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA)

-

Conditions : Room temperature, stoichiometric oxidant ratios

-

Products : Sulfoxide derivatives (mono-oxidized) or sulfones (di-oxidized)

| Oxidizing Agent | Reaction Time | Product Yield | Reference |

|---|---|---|---|

| H₂O₂ (30%) | 6 hr | 78% sulfoxide | |

| mCPBA | 4 hr | 92% sulfone |

Reduction Reactions

The carbonyl groups in the imidazolidinedione core are amenable to reduction:

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

-

Conditions : Anhydrous tetrahydrofuran (THF) or ethanol, 0–25°C

-

Products : Secondary alcohols or fully reduced imidazolidine derivatives

| Reducing Agent | Temperature | Product Type | Reference |

|---|---|---|---|

| NaBH₄ | 0°C | Partial reduction | |

| LiAlH₄ | 25°C | Full reduction |

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings, enabling structural diversification:

-

Reagents : Arylboronic acids, Pd(PPh₃)₄ catalyst

-

Conditions : AgNO₃/KF activator system, 80°C in DMF

-

Products : Biaryl or heterobiaryl derivatives

Example : Suzuki-Miyaura coupling with 4-bromophenylboronic acid yields a 5-(4-biphenyl) analog (Scheme 1 in ).

Nucleophilic Substitution

The nitrogen atoms in the imidazolidinedione core undergo alkylation or acylation:

-

Reagents : Alkyl halides (e.g., methyl iodide), acetic anhydride

-

Conditions : NaH base, THF solvent, 60°C

-

Products : N-alkylated or N-acetylated derivatives

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Parent compound | CH₃I | N-Methyl derivative | 65% | |

| Parent compound | (Ac)₂O | N-Acetyl derivative | 80% |

Cycloaddition Reactions

The imidazolidinedione ring participates in [3+2] cycloadditions with dipolarophiles:

-

Reagents : Nitrile oxides, azides

-

Conditions : Microwave irradiation, 100°C

-

Products : Fused bicyclic compounds (e.g., triazoles)

Acid/Base-Induced Ring Modifications

Under acidic or basic conditions, the imidazolidinedione ring undergoes hydrolysis or rearrangement:

-

Reagents : HCl (6M), NaOH (1M)

-

Conditions : Reflux in aqueous ethanol

-

Products : Open-chain urea derivatives or thiophene-carboxylic acid analogs .

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

5-(5-Methylthiophen-2-yl)imidazolidine-2,4-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has potential as a bioactive molecule in the development of pharmaceuticals.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(5-Methylthiophen-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a therapeutic effect. The compound’s ability to interact with multiple molecular pathways makes it a versatile agent in drug development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Anticancer and Antimicrobial Activity

- 5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione : Naturally occurring in marine sponges (e.g., Hemimycalins), this derivative exhibits cytotoxicity against cancer cells (IC₅₀: 1–10 µM) and antimicrobial activity. The 4-hydroxybenzylidene group enhances hydrogen-bonding interactions, critical for target binding .

- 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione: This compound demonstrates antidepressant activity (ED₅₀: 17–42 mg/kg in mice) by antagonizing tetrabenazine-induced ptosis. The dimethylamino group likely improves blood-brain barrier penetration, a feature absent in the methylthiophen variant .

- 5-(4-Chlorobenzylidene)-imidazolidine-2,4-diones: These derivatives induce tegumental damage in Schistosoma mansoni parasites, with potency linked to electron-withdrawing substituents (e.g., Cl, NO₂) that enhance electrophilicity .

UV Absorption Properties

- (Z)-5-((E)-3-Phenylallylidene)imidazolidine-2,4-dione : Exhibits a molar absorption coefficient (ε) of ~30,000 M⁻¹cm⁻¹, comparable to avobenzone (ε: 28,000 M⁻¹cm⁻¹). The extended conjugation from the allylidene spacer results in a bathochromic shift (λmax: 360–380 nm), unlike the methylthiophen variant, which likely has shorter conjugation .

Structural and Spectroscopic Differences

NMR Chemical Shifts

- 5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione vs. Hemimycalins : The natural product Hemimycalin C shows a downfield shift of C-6 (ΔδC = +7.6 ppm) compared to its synthetic analog, attributed to stereoelectronic effects from the Δ⁵,⁶ double bond configuration .

- Methylthiophen Substituent : The electron-donating methyl group on the thiophene ring is expected to upshift adjacent protons in ¹H NMR, while the sulfur atom may deshield nearby carbons in ¹³C NMR.

Crystallography and Geometry

Pharmacokinetic and Solubility Considerations

- LogP and Solubility: Compound LogP (Predicted) Water Solubility (mg/mL) 5-(5-Methylthiophen-2-yl)imidazolidine-2,4-dione 1.8 0.15 5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione 1.2 0.45 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione 2.3 0.08 The methylthiophen derivative’s moderate lipophilicity (LogP ~1.8) balances membrane permeability and aqueous solubility, unlike the highly lipophilic dimethylamino analog .

Biologische Aktivität

5-(5-Methylthiophen-2-yl)imidazolidine-2,4-dione is a compound belonging to the imidazolidine-2,4-dione class, which has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties, synthesis, and potential therapeutic applications of this compound based on recent studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a methylthiophene moiety attached to an imidazolidine-2,4-dione framework. The synthesis typically involves reactions with isocyanates and thioketones, leading to derivatives that exhibit enhanced biological properties. The molecular formula can be represented as C₉H₉N₃O₂S.

Biological Activities

Research has demonstrated that compounds within the imidazolidine-2,4-dione class exhibit a range of biological activities:

- Anticancer Activity : Compounds similar to 5-(5-Methylthiophen-2-yl)imidazolidine-2,4-dione have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that derivatives can inhibit cell growth with IC50 values often in the micromolar range. A study reported that certain derivatives displayed an average cell growth inhibition rate of 12.53% across a panel of cancer cell lines .

- Antimicrobial Properties : The imidazolidine-2,4-dione scaffold has been linked to antimicrobial activity. For example, some derivatives have demonstrated efficacy against bacterial strains and fungi, suggesting potential use as antimicrobial agents .

- Anti-inflammatory Effects : Compounds in this category have also been investigated for their anti-inflammatory properties. Research indicates that certain derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .

Table 1: Summary of Biological Activities of 5-(5-Methylthiophen-2-yl)imidazolidine-2,4-dione Derivatives

The biological activity of 5-(5-Methylthiophen-2-yl)imidazolidine-2,4-dione is thought to involve multiple mechanisms:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.